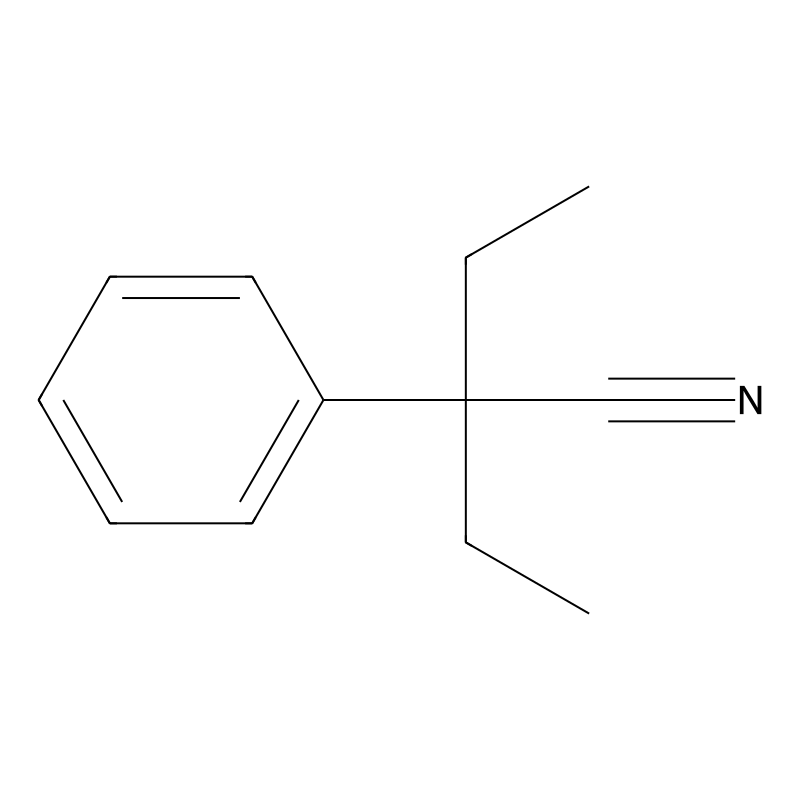2-Ethyl-2-phenylbutyronitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Chemical Properties: 2-Ethyl-2-phenylbutyronitrile belongs to a class of organic compounds known as nitriles. Nitriles are known for their functional group containing a carbon atom triple-bonded to a nitrogen atom (C≡N). This functional group can participate in various chemical reactions, making nitriles versatile building blocks in organic synthesis .
Since 2-Ethyl-2-phenylbutyronitrile also possesses an aromatic group (phenyl) and an alkyl group (ethyl), it offers a combination of functionalities that could be of interest for research in organic chemistry.
- Synthetic Applications: The presence of the nitrile group suggests 2-Ethyl-2-phenylbutyronitrile might be a potential precursor for the synthesis of other molecules. Nitriles can be converted into various functional groups through well-established chemical reactions .
Further exploration might involve:
- Scientific literature databases: Searching for research articles mentioning 2-Ethyl-2-phenylbutyronitrile in databases like ScienceDirect, Scopus, or Web of Science might reveal its application in specific research fields.
- Patent databases: Patent filings related to 2-Ethyl-2-phenylbutyronitrile could provide insights into its potential uses in various industrial or research applications.
2-Ethyl-2-phenylbutyronitrile is an organic compound with the molecular formula and a molecular weight of approximately 173.25 g/mol. It is classified as a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon chain. This compound is also known by its Chemical Abstracts Service Registry Number, 5336-57-2. The structure consists of a butyronitrile backbone with ethyl and phenyl substituents, contributing to its unique properties and reactivity.
There's no documented research on the specific mechanism of action of 2-Ethyl-2-phenylbutyronitrile in biological systems.
Information on the safety hazards of 2-Ethyl-2-phenylbutyronitrile is limited. However, due to the presence of the nitrile group, it's advisable to handle it with caution as nitriles can be toxic and irritating [].
Further Research
While the scientific research on 2-Ethyl-2-phenylbutyronitrile is scarce, its structure suggests interesting possibilities for further investigation. Its potential reactivity and the influence of its functional groups warrant further study. Research could explore:
- Synthesis of the compound and development of efficient methods for its production.
- Investigation of its reactivity in various chemical reactions.
- Exploration of its potential applications in organic synthesis or other fields.
- Evaluation of its biological properties and potential toxicity.
- Hydrolysis: Under acidic or basic conditions, 2-ethyl-2-phenylbutyronitrile can be hydrolyzed to yield the corresponding carboxylic acid.
- Reduction: The nitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
- Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming various derivatives depending on the nucleophile used .
The synthesis of 2-ethyl-2-phenylbutyronitrile can be achieved through several methods:
- Alkylation of Nitriles: One common method involves the alkylation of phenylacetonitrile with ethyl bromide in the presence of a base such as sodium hydroxide or potassium tert-butoxide. This reaction yields 2-ethyl-2-phenylbutyronitrile with high efficiency.Example reaction:text
C6H5CH2CN + C2H5Br → C6H5C(C2H5)CN + HBr - Rearrangement Reactions: Another approach involves rearranging simpler nitriles under specific conditions to form more complex structures like 2-ethyl-2-phenylbutyronitrile .
Due to its unique chemical structure, 2-ethyl-2-phenylbutyronitrile finds applications in various fields:
- Organic Synthesis: It serves as an essential intermediate in synthesizing pharmaceuticals and agrochemicals.
- Material Science: The compound may be utilized in developing polymers and other materials due to its chemical stability and reactivity.
Its versatility as a building block in organic chemistry makes it valuable for researchers and manufacturers alike .
Interaction studies involving 2-ethyl-2-phenylbutyronitrile primarily focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can interact with amines and alcohols, leading to the formation of new derivatives that may possess enhanced biological activities or improved material properties. The specific interaction mechanisms remain an area for further exploration .
Several compounds share structural similarities with 2-ethyl-2-phenylbutyronitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Phenylacetonitrile | Simpler structure; used in similar applications | |
| α-Methylbenzyl nitrile | Contains a methyl group; exhibits similar reactivity | |
| 3-Ethylbenzonitrile | Ethyl group on the aromatic ring; different properties |
Uniqueness of 2-Ethyl-2-phenylbutyronitrile
What sets 2-ethyl-2-phenylbutyronitrile apart from these similar compounds is its unique combination of both ethyl and phenyl groups on the butyronitrile backbone. This configuration not only influences its chemical reactivity but also potentially enhances its biological activity compared to simpler nitriles.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








